molecular formula C16H15N3O4S2 B2852928 3-(isopropylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941993-07-3

3-(isopropylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2852928
CAS No.: 941993-07-3
M. Wt: 377.43
InChI Key: SYXQFTSFTRGBKU-UHFFFAOYSA-N
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Description

3-(isopropylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the oxadiazole family and is known to possess anti-inflammatory, anti-cancer, and anti-bacterial activities.

Scientific Research Applications

Anticancer Activity

Compounds incorporating the 1,3,4-oxadiazole moiety, similar to the one in the target compound, have been evaluated for their anticancer activities. For instance, derivatives synthesized from related chemical frameworks have demonstrated moderate to excellent anticancer activity against various cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780) (Ravinaik et al., 2021). These findings suggest that the compound of interest could potentially be explored for anticancer applications due to the presence of the 1,3,4-oxadiazole ring.

Antibacterial Study

The 1,3,4-oxadiazole bearing compounds have also been recognized for their biological activities, including antibacterial properties. A study involving N-substituted derivatives of a similar compound exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This insight supports the idea that the compound might hold value in developing new antibacterial agents.

Antioxidant Activity

Research on compounds with structural similarity, including the presence of thiophene and oxadiazole moieties, has identified several as potent antioxidants. For instance, certain derivatives were found to have antioxidant activities superior to ascorbic acid, indicating their potential as therapeutic agents or in applications requiring oxidative stress mitigation (Tumosienė et al., 2019).

Synthesis and Characterization

The synthesis and structural characterization of compounds containing thiophene and oxadiazole units provide valuable insights into their chemical properties and potential applications. Studies focusing on crystal structure analysis and spectral characterization enable a deeper understanding of their molecular arrangements and interactions, which is crucial for their application in material science and drug design (Sharma et al., 2016).

Properties

IUPAC Name

3-propan-2-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-10(2)25(21,22)12-6-3-5-11(9-12)14(20)17-16-19-18-15(23-16)13-7-4-8-24-13/h3-10H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXQFTSFTRGBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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